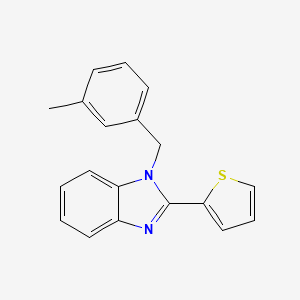![molecular formula C25H20FNO4 B15025960 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide](/img/structure/B15025960.png)
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide is a complex organic compound that features a benzofuran core substituted with a fluorobenzoyl group and a propoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Friedel-Crafts Acylation:
Nucleophilic Substitution: The propoxy group is introduced via nucleophilic substitution, where a suitable propoxybenzamide derivative reacts with the intermediate product from the first step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets. The fluorobenzoyl group may enhance binding affinity to certain enzymes or receptors, while the benzofuran core can participate in π-π stacking interactions. The propoxybenzamide moiety may further modulate the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2-(4-Fluorobenzoyl)benzoic acid
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- 2-(Fluorobenzoyl)cyclohexane-1,3-diones
Uniqueness
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C25H20FNO4 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC 名称 |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C25H20FNO4/c1-2-15-30-19-13-9-17(10-14-19)25(29)27-22-20-5-3-4-6-21(20)31-24(22)23(28)16-7-11-18(26)12-8-16/h3-14H,2,15H2,1H3,(H,27,29) |
InChI 键 |
FGESYTHINNIMNP-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15025882.png)
![3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15025889.png)
![N-propyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15025892.png)
![1-(3-Butoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025898.png)

![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B15025910.png)
![(6Z)-6-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B15025922.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15025925.png)
![ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B15025929.png)
![(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15025937.png)
![N-butyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15025948.png)
![allyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15025949.png)
![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15025970.png)
![6,7-Dimethyl-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025985.png)
